Clorhidrato de ácido 8-aminooctanoico

Descripción general

Descripción

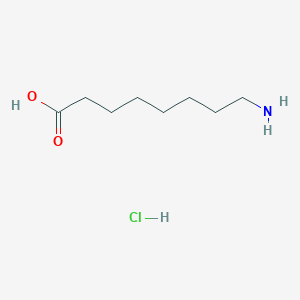

8-Aminooctanoic acid is an omega-amino fatty acid that is octanoic acid which carries an amino group at position 8 . It is involved in the preparation of lactams using enzyme-catalyzed aminolysis . It is recommended for use in laboratory chemicals .

Synthesis Analysis

8-Aminooctanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis. It was prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2h at 177°C .

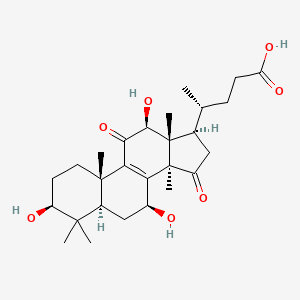

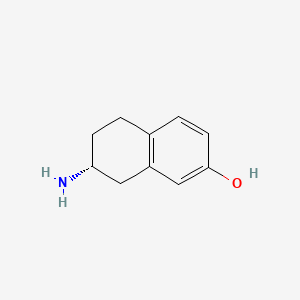

Molecular Structure Analysis

The molecular formula of 8-Aminooctanoic acid is C8H17NO2 . The average mass is 159.226 Da and the monoisotopic mass is 159.125931 Da .

Chemical Reactions Analysis

8-Aminooctanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis .

Physical And Chemical Properties Analysis

8-Aminooctanoic acid has a molecular weight of 159.23 . The density is 1.0±0.1 g/cm3, the boiling point is 286.0±23.0 °C at 760 mmHg, and the melting point is 194 °C (dec.) (lit.) .

Aplicaciones Científicas De Investigación

Imágenes y objetivos del melanoma

Clorhidrato de ácido 8-aminooctanoico: se ha utilizado en el desarrollo de péptidos radiorodelados para el direccionamiento e imagenología del melanoma. La introducción de un enlazador de ácido 8-aminooctanoico a los péptidos ha demostrado mejorar la captación del péptido α-MSH ciclado con puente de lactama marcado con 99mTc en las células de melanoma . Esta aplicación es significativa en el campo de la medicina nuclear, proporcionando una vía potencial para la detección del melanoma metastásico.

Aminólisis catalizada por enzimas

Este compuesto juega un papel crucial en la preparación de lactamas mediante aminólisis catalizada por enzimas . Las lactamas son una clase crucial de compuestos en la industria farmacéutica, que a menudo sirven como bloques de construcción para diversos medicamentos. La capacidad de sintetizarlas de manera eficiente es de gran importancia para la química medicinal.

Modificación de péptidos

El ácido participa en la modificación de péptidos, lo que puede alterar sus propiedades como la estabilidad, la afinidad y la selectividad para los receptores . Esto es particularmente útil en el desarrollo de fármacos, donde los terapéuticos basados en péptidos requieren optimización para su uso clínico.

Enlazador en bioconjugación

Como enlazador, el this compound puede usarse para unir varias moléculas a péptidos o proteínas, mejorando su potencial terapéutico o sus capacidades de diagnóstico . Esta aplicación es vital en la creación de terapias dirigidas y agentes de diagnóstico.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

8-Aminooctanoic acid has been used in research for melanoma detection . The high melanoma uptake and fast urinary clearance of 99mTc (EDDA)-HYNIC-AocNle-CycMSH hex, a derivative of 8-Aminooctanoic acid, highlighted its potential for metastatic melanoma detection in the future . Another study suggests a method for producing amino acids by reacting halogenated carboxylic acid ester (haloacid esters) with a metal cyanate in the presence of an alcohol .

Mecanismo De Acción

Target of Action

8-Aminooctanoic acid hydrochloride is primarily used in the synthesis of Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, also known as SNAC . SNAC is an oral absorption enhancer . The primary target of 8-Aminooctanoic acid hydrochloride is therefore the enhancement of oral absorption of certain compounds .

Mode of Action

It is known that it enhances the permeability of certain compounds, allowing them to be more readily absorbed when administered orally . This is achieved through its interaction with the compounds it is designed to enhance, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate .

Biochemical Pathways

The biochemical pathways affected by 8-Aminooctanoic acid hydrochloride are those involved in the absorption of compounds in the gastrointestinal tract . By enhancing the permeability of these compounds, 8-Aminooctanoic acid hydrochloride can influence their absorption and thus their downstream effects .

Pharmacokinetics

Its role as an absorption enhancer suggests that it may influence the adme (absorption, distribution, metabolism, and excretion) properties of the compounds it is designed to enhance

Result of Action

The primary result of the action of 8-Aminooctanoic acid hydrochloride is the enhanced oral absorption of certain compounds . This can lead to increased bioavailability of these compounds, potentially improving their efficacy .

Action Environment

The action of 8-Aminooctanoic acid hydrochloride is influenced by the environment in which it is administered. As an oral absorption enhancer, its efficacy may be affected by factors such as the pH of the stomach, the presence of other compounds in the gastrointestinal tract, and the overall health of the gastrointestinal system .

Propiedades

IUPAC Name |

8-aminooctanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c9-7-5-3-1-2-4-6-8(10)11;/h1-7,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHYVVMODWLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591055 | |

| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27991-81-7 | |

| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminooctanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)